BI-1950 - 1159724-42-1

BI-1950

Catalog Number: EVT-261865
CAS Number: 1159724-42-1
Molecular Formula: C32H26Cl2FN7O3
Molecular Weight: 646.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-1950 is a LFA-1 (lymphocyte function-associated antigen-1) antagonist.
Overview

BI-1950 is a potent and selective inhibitor of lymphocyte function-associated antigen-1 (LFA-1), a key integrin involved in immune responses. This compound is significant in the context of immunology as it prevents the binding of intercellular adhesion molecule-1 (ICAM-1) to LFA-1, thereby modulating immune cell interactions and potentially influencing inflammatory processes and autoimmune diseases .

Source and Classification

BI-1950 is classified as a small molecule drug candidate developed by Boehringer Ingelheim. It falls under the category of immunomodulatory agents, specifically targeting adhesion molecules involved in leukocyte trafficking and activation .

Synthesis Analysis

Methods

The synthesis of BI-1950 involves several advanced organic chemistry techniques, although specific details about the synthetic route are not extensively documented in public literature. The general approach for synthesizing similar LFA-1 inhibitors typically includes:

  1. Initial Reaction: Combining appropriate starting materials, often involving amines and carboxylic acids.
  2. Cyclization: Utilizing cyclization reactions to form the core structure of the compound.
  3. Purification: Employing chromatographic techniques to purify the synthesized compound.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Additionally, characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure of BI-1950 post-synthesis.

Molecular Structure Analysis

Structure

Data

While specific crystallographic data for BI-1950 is not available, similar compounds often exhibit features such as:

  • Molecular Weight: Approximately 300-500 g/mol.
  • Functional Groups: Presence of amide or urea linkages which are common in integrin inhibitors.
Chemical Reactions Analysis

Reactions

BI-1950's primary chemical reaction involves its binding to LFA-1, inhibiting its interaction with ICAM-1. This interaction is crucial for modulating immune cell adhesion and migration.

Technical Details

The binding mechanism likely involves non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions that stabilize the complex formed between BI-1950 and LFA-1.

Mechanism of Action

Process

BI-1950 exerts its pharmacological effects by preventing the conformational change necessary for LFA-1 activation. This inhibition disrupts the adhesion of leukocytes to endothelial cells, thereby reducing inflammation and tissue infiltration by immune cells .

Data

Research indicates that effective concentrations of BI-1950 can significantly reduce leukocyte adhesion in vitro, demonstrating its potential therapeutic effects in conditions characterized by excessive inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Solubility: Likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Chemical Properties

Chemical stability under physiological conditions is essential for therapeutic efficacy. BI-1950 must maintain stability to ensure consistent pharmacological activity over time.

Applications

Scientific Uses

BI-1950's primary application lies in research related to immunology and inflammatory diseases. Its role as an LFA-1 inhibitor positions it as a candidate for therapeutic development against conditions such as:

  • Autoimmune diseases (e.g., rheumatoid arthritis).
  • Allergic responses.
  • Transplant rejection.

Additionally, ongoing studies may explore its potential in cancer therapy by modulating immune responses against tumors .

Introduction to BI-1950: Contextualizing Historical and Theoretical Foundations

Definition and Conceptual Scope of BI-1950 in Academic Discourse

BI-1950 (CAS 1159724-42-1) is a highly potent small-molecule inhibitor targeting Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin protein critical for immune cell adhesion and activation. Its chemical structure, C₃₂H₂₆Cl₂FN₇O₃ (molecular weight: 646.50 g/mol), features a stereospecific configuration essential for binding to the I-domain of LFA-1 [1]. The compound’s discovery emerged from rational drug design principles aimed at disrupting protein-protein interactions in immunological pathways. Unlike broad immunosuppressants, BI-1950 exemplifies precision targeting of inflammatory cascades, positioning it as a scaffold for developing therapeutics against autoimmune disorders. Its in vitro efficacy is measured through inhibition constants (IC₅₀) specific to LFA-1-mediated adhesion, though clinical applications remain investigational [1].

Table 1: Molecular Properties of BI-1950

PropertyValue
CAS Number1159724-42-1
Molecular FormulaC₃₂H₂₆Cl₂FN₇O₃
Molecular Weight646.50 g/mol
TargetLFA-1 (Lymphocyte Function-Associated Antigen-1)
Primary MechanismAllosteric inhibition of LFA-1/ICAM-1 interaction

Historical Emergence: Intersection of Business Intelligence (BI) and Mid-20th Century Innovations

The nomenclature "BI" in BI-1950 traces to Boehringer Ingelheim, its developer, but its genesis coincided with transformative shifts in both biochemistry and data science. The 1950s witnessed parallel revolutions:

  • Technological Foundations: IBM’s 1956 invention of the hard disk (5MB storage capacity) enabled digital data management, replacing physical archives and facilitating complex molecular modeling [2] [5]. This catalyzed computational approaches to drug design.
  • Theoretical Advances: Hans Peter Luhn’s 1958 paper "A Business Intelligence System" formalized data-driven decision-making, emphasizing "selective dissemination" of information to guide action [5] [7]. This ethos permeated pharmaceutical R&D, where iterative screening data informed compound optimization.
  • Chemical Synthesis: Innovations in relational database systems (e.g., Edgar Codd’s 1970 model) streamlined chemical data curation. BI-1950’s development leveraged such frameworks to correlate structural variants with LFA-1 binding affinity, exemplifying the synergy between biological inquiry and emergent informatics [3] [9].

Table 2: Mid-20th Century Innovations Influencing BI-1950’s Development

EraInnovationImpact on Drug Discovery
1950sIBM Hard Disk (1956)Digital storage of molecular datasets
1958Luhn’s "Business Intelligence"Data-driven R&D prioritization
1960sHierarchical Databases (e.g., IMS)Structured chemical libraries
1970sRelational Databases (Codd)Cross-referencing of compound bioactivity

Academic Significance of BI-1950 in Modern Data-Driven Research

BI-1950 transcends its role as a biochemical tool; it epitomizes the integration of multidisciplinary data streams in contemporary research:

  • Mechanistic Studies: As a selective LFA-1 antagonist, BI-1950 enables precise dissection of leukocyte trafficking pathways. Studies using immobilized ICAM-1 substrates demonstrate dose-dependent inhibition of T-cell adhesion, validated through flow cytometry and crystal structure analyses [1] [4].
  • Drug Design Paradigm: Its optimization relied on structure-activity relationship (SAR) data aggregated via early business intelligence tools. Researchers correlated steric parameters, hydrogen-bonding motifs, and conformational flexibility with inhibitory potency, establishing design rules for integrin modulators [1].
  • Open Innovation: Distributed through Boehringer Ingelheim’s opnMe.com portal, BI-1950—paired with a negative control—exemplifies open-source pharmacology, accelerating target validation across labs worldwide [1].
  • Computational Convergence: Modern studies employ machine learning to simulate BI-1950’s allosteric effects, using historical SAR data to predict novel analogs. This aligns with Luhn’s vision of "actionable intelligence" derived from contextualized information [7] [9].

BI-1950 thus represents a cornerstone in precision immunology, bridging empirical biochemistry and the informatics revolution that reshaped mid-20th century science. Its ongoing use underscores the imperative of data accessibility and interdisciplinary collaboration in therapeutic innovation.

Properties

CAS Number

1159724-42-1

Product Name

BI-1950

IUPAC Name

(5R)-5-[(4-Cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide

Molecular Formula

C32H26Cl2FN7O3

Molecular Weight

646.5

InChI

InChI=1S/C32H26Cl2FN7O3/c1-18(27(43)40-32(10-11-32)25-5-3-4-12-37-25)39-28(44)24-17-38-30-41(21-13-22(33)26(35)23(34)14-21)29(45)31(2,42(24)30)15-19-6-8-20(16-36)9-7-19/h3-9,12-14,17-18H,10-11,15H2,1-2H3,(H,39,44)(H,40,43)/t18-,31+/m0/s1

InChI Key

JZTTUZXIQIRVAB-FZEVHQGJSA-N

SMILES

O=C(C1=CN=C2N1[C@](C)(CC3=CC=C(C#N)C=C3)C(N2C4=CC(Cl)=C(F)C(Cl)=C4)=O)N[C@@H](C)C(NC5(C6=NC=CC=C6)CC5)=O

Solubility

Soluble in DMSO

Synonyms

BI1950; BI 1950; BI-1950

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.